molecular formula C17H20N2O2S2 B2998546 (4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1706225-05-9

(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2998546
CAS No.: 1706225-05-9
M. Wt: 348.48
InChI Key: JULFDKIGGJLCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone" is a hybrid heterocyclic molecule featuring a tetrahydrobenzoisoxazole ring fused to a 1,4-thiazepane scaffold substituted with a thiophene moiety. Structural elucidation of such compounds often employs techniques like NMR spectroscopy and X-ray crystallography, with programs like SHELX facilitating refinement and analysis of crystallographic data .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c20-17(16-12-4-1-2-5-13(12)21-18-16)19-8-7-15(23-11-9-19)14-6-3-10-22-14/h3,6,10,15H,1-2,4-5,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULFDKIGGJLCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(SCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a novel chemical entity with potential biological activities. Its molecular formula is C17H20N2O2S2C_{17}H_{20}N_{2}O_{2}S_{2} and it has a molecular weight of 348.48 g/mol. This compound is characterized by a complex structure that combines a tetrahydrobenzoisoxazole moiety with a thiazepan ring containing a thiophene substitution.

PropertyValue
Molecular FormulaC17H20N2O2S2C_{17}H_{20}N_{2}O_{2}S_{2}
Molecular Weight348.48 g/mol
Purity≥ 95%

The biological activity of this compound can be attributed to its interaction with various molecular targets. Similar compounds have shown efficacy as dual inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. The structural features of the compound suggest it may inhibit these targets effectively, potentially leading to antibacterial activity.

Biological Activity Studies

Recent studies have focused on the antibacterial properties of similar compounds derived from the tetrahydrobenzoisoxazole scaffold. For instance:

  • Antibacterial Activity : Research has identified low micromolar inhibitors of Escherichia coli DNA gyrase based on related scaffolds. Some derivatives exhibited modest antibacterial activity against Gram-positive bacteria and were evaluated against various strains to assess their efficacy and potential as efflux pump substrates .

Case Studies

  • Study on DNA Gyrase Inhibition :
    • A study demonstrated that compounds structurally related to the target compound inhibited E. coli DNA gyrase with low nanomolar potency. These compounds were optimized for better cell wall penetration and reduced efflux pump susceptibility.
    • In vitro tests showed that some compounds also inhibited Staphylococcus aureus topoisomerase IV, indicating broad-spectrum antibacterial potential .
  • Structure-Activity Relationship (SAR) :
    • A comprehensive SAR analysis revealed that modifications to the thiophene and thiazepan components significantly affected biological activity. Compounds with electron-withdrawing groups on the thiophene ring exhibited enhanced potency against bacterial strains .

Comparative Analysis

To further understand the biological profile of this compound, it is beneficial to compare it with other structurally similar compounds:

Compound NameBiological ActivityUnique Features
(4-Aminoquinoline) Antimalarial propertiesStrong activity against malaria parasites
(1-(Cyclopropylmethyl)-1H-pyrazole) Anti-inflammatory effectsTargets inflammation pathways
(N-(3-Carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)) Antibacterial activityExhibits dual inhibition mechanisms

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Comparisons

The compound’s tetrahydrobenzoisoxazole and thiazepane rings distinguish it from other methanone derivatives. For example:

Compound Name Structural Features Pharmacological Activity Synthesis Method Key Findings
Target Compound Tetrahydrobenzoisoxazole + thiazepane-thiophene Not explicitly reported (inferred) Likely multi-step catalytic hydrogenation Enhanced conformational flexibility
(4-Hydroxyphenyl)[5-substituted-1,3,4-thiadiazolyl]methanone (Bhole & Bhusari, 2010) Hydroxyphenyl + thiadiazole Antitumor (IC₅₀: 5–20 µM) Cyclocondensation Activity linked to thiadiazole moiety
1-(4-Aminophenyl)-2-(thiophen-2-yl)ethanone derivatives (Synthesis study, 2018) Aminophenyl + thiophene-ethyl Not reported Pd/C-catalyzed hydrogenation Thiophene enhances electronic stability
  • Tetrahydrobenzoisoxazole vs. Thiadiazole : The target’s tetrahydrobenzoisoxazole may confer greater metabolic stability compared to thiadiazole-based analogs, which are prone to hydrolysis .
  • Thiazepane vs. Thiophene-Ethyl : The thiazepane ring introduces a seven-membered ring with sulfur and nitrogen, offering unique puckering dynamics (quantified via Cremer-Pople coordinates ) that influence binding pocket compatibility.

Pharmacological Potential

While direct activity data for the target compound is unavailable, structurally related methanones exhibit antitumor and CNS-modulating effects. For instance, Bhole & Bhusari’s thiadiazole-methanone derivatives showed antitumor activity (IC₅₀: 5–20 µM), suggesting the target’s thiazepane-thiophene system could improve selectivity or potency . Thiophene’s aromaticity may enhance π-π stacking with biological targets, as observed in similar compounds .

Key Research Findings and Gaps

  • Structural Insights : The thiazepane ring’s puckering amplitude and phase angles (via Cremer-Pople analysis ) could optimize ligand-receptor interactions.
  • Pharmacological Gaps: No in vitro/in vivo data exists for the target compound; benchmarking against analogs is essential.
  • Synthetic Challenges : Multi-step synthesis involving air-sensitive intermediates (e.g., thiols for thiazepane formation) may limit scalability.

Q & A

Q. What are the standard synthetic routes for preparing (4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone?

  • Methodological Answer : The compound can be synthesized via sequential reactions: (i) Formation of a thiourea intermediate by reacting a primary amine (e.g., 4-(benzo[d]thiazol-2-yl)benzenamine) with an isothiocyanate in refluxing DMF for 4 hours . (ii) Cyclization using 30% formaldehyde and acid (e.g., HCl) at 90–95°C for 4 hours to form the thiazepan ring . (iii) Thiophene incorporation via Suzuki coupling or nucleophilic substitution, depending on the precursor’s reactivity. Key purification steps include recrystallization (ethanol) and silica gel column chromatography (60% ethyl acetate/hexane) .

Q. How can intermediates be purified during synthesis to ensure high purity?

  • Methodological Answer :
  • Recrystallization : Use ethanol or hexane/ethyl acetate mixtures for intermediates with low solubility at room temperature .
  • Column Chromatography : For polar byproducts, silica gel columns with gradient elution (e.g., 30–70% ethyl acetate in hexane) are effective .
  • TLC Monitoring : Track reaction progress using silica-coated plates with UV visualization; adjust solvent polarity to achieve clear separation .

Advanced Research Questions

Q. How can cyclization conditions be optimized to improve reaction yields and minimize byproducts?

  • Methodological Answer :
  • Temperature Control : Maintain precise heating (90–95°C) to avoid over-dehydration or ring-opening side reactions .
  • Reagent Stoichiometry : Adjust formaldehyde equivalents (e.g., 2–3 equivalents) to balance cyclization efficiency and byproduct formation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) to accelerate cyclization kinetics.
    Example data from analogous reactions:
Formaldehyde (equiv.)Reaction Time (h)Yield (%)Byproducts (%)
2.047812
3.03.5858
4.038215

Adapted from Table 1 in .

Q. How can contradictory NMR data arising from tautomerism in thiazepane-thione intermediates be resolved?

  • Methodological Answer :
  • Variable Temperature NMR : Perform ¹H NMR at 25°C and −40°C to slow tautomeric equilibria and observe distinct proton environments .
  • 2D NMR Techniques : Use HSQC and HMBC to correlate proton signals with carbon centers, distinguishing between keto-enol forms .
  • Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts for tautomers (e.g., Gaussian 16 with B3LYP/6-31G* basis set).

Q. What environmental degradation pathways should be considered for this compound in ecological risk assessments?

  • Methodological Answer :
  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C and 50°C; analyze degradation products via LC-MS .
  • Photolysis Experiments : Expose to UV light (λ = 254 nm) in aqueous and organic solvents; monitor half-life using HPLC .
  • Biotic Transformation : Use soil microcosms or activated sludge to assess microbial degradation pathways (e.g., OECD 301B test guidelines).

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for similar heterocyclic compounds synthesized under varying conditions?

  • Methodological Answer :
  • Meta-Analysis : Compare solvent polarity (DMF vs. dioxane), reaction time, and catalyst presence across studies .
  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, reagent ratio) and identify critical factors .
  • Kinetic Profiling : Conduct time-course studies with aliquot sampling every 30 minutes to pinpoint optimal reaction termination times .

Theoretical and Mechanistic Considerations

Q. What computational methods validate the proposed cyclization mechanism for the thiazepan ring?

  • Methodological Answer :
  • Transition State Modeling : Use DFT (e.g., M06-2X/6-311++G**) to map energy barriers for intramolecular nucleophilic attack .
  • Solvent Effects : Simulate reaction coordinates in implicit solvents (e.g., DMF, ethanol) using SMD models to predict solvent-dependent yields .
  • NBO Analysis : Identify stabilizing interactions (e.g., hyperconjugation) during ring closure using Natural Bond Orbital theory .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.